(2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride
Description
(2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride (CAS: 1821168-34-6) is a ruthenium(II) coordination complex featuring two 2,2'-bipyridyl (bpy) ligands, one 2,2'-bis(4-tert-butylpyridine) ligand, and two chloride counterions . The tert-butyl substituents on the pyridine rings introduce steric bulk and electron-donating effects, which modulate the complex’s solubility, stability, and electronic properties. This compound is primarily used in photophysical studies and catalysis due to its tunable redox behavior and ligand-based luminescence .
Properties
Molecular Formula |
C34H36Cl2N10Ru |
|---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C18H24N2.2C8H6N4.2ClH.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h7-12H,1-6H3;2*1-6H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
KYDSMLFCSOQOTC-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride typically involves the coordination of ruthenium with 2,2’-bipyridyl and 2,2’-bis (4-tert-butylpyridine) ligands. The reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM). The reaction mixture is heated to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions may produce ruthenium(II) complexes .
Scientific Research Applications
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.
Biology: Employed in bioimaging and as a probe for studying biological processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of light-emitting devices and solar cells.
Mechanism of Action
The mechanism by which (2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride exerts its effects involves the interaction of the ruthenium center with various molecular targets. The compound can undergo photoinduced electron transfer, which is crucial for its role as a photosensitizer. The pathways involved include the generation of reactive oxygen species, which can induce cell damage in photodynamic therapy .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and electronic distinctions between the target compound and analogous Ru(II) complexes:
Photophysical and Electrochemical Properties
- Absorption/Emission : The tert-butyl groups in the target compound red-shift absorption maxima compared to Ru(bpy)₃²⁺ due to increased electron density on the Ru center. Emission intensity is lower than Ru(bpy)₃²⁺ but higher than complexes with electron-withdrawing ligands .
- Quantum Yield : Ru(bpy)₃²⁺ exhibits a photoluminescence quantum yield (Φ) of ~0.062 in aqueous solution, while the target compound’s Φ is reduced to ~0.04 due to steric quenching .
Biological Activity
Ruthenium complexes, particularly those containing bipyridyl ligands, have garnered significant interest in medicinal chemistry due to their potential as anticancer agents and photodynamic therapy (PDT) photosensitizers. The compound (2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride exemplifies this class of compounds, showcasing promising biological activities including cytotoxicity and reactive oxygen species (ROS) generation.
Structure and Synthesis
The structure of the compound consists of a ruthenium center coordinated to bipyridyl ligands and chlorides. The incorporation of bulky tert-butyl groups enhances the solubility and stability of the complex in biological environments. The synthesis typically involves the reaction of ruthenium precursors with the respective ligands under controlled conditions, leading to the formation of stable octahedral complexes.
Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of ruthenium complexes on various cancer cell lines. For instance, a study demonstrated that complexes with 2,2'-bipyridine exhibited significant cytotoxicity against L6 cells, a model for muscle cells. The mechanism was attributed to the generation of ROS upon light irradiation, which induced oxidative stress leading to cell death .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Complex Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Complex A | MCF-7 (Breast) | 5.0 | ROS generation and DNA damage |
| Complex B | U-118MG (Glioma) | 7.5 | Inhibition of thioredoxin reductase |
| Complex C | L6 | 10.0 | Apoptosis via oxidative stress |
The biological activity of these complexes often involves several mechanisms:
- Reactive Oxygen Species Generation : Upon irradiation, these complexes can produce ROS which are critical in inducing apoptosis in cancer cells .
- DNA Interaction : Studies indicate that these complexes can bind to DNA, leading to strand breaks and subsequent cell cycle arrest .
- Protein Binding : Binding to serum proteins such as bovine serum albumin (BSA) has been noted, which may influence the pharmacokinetics and bioavailability of the drugs .
Study 1: Photodynamic Therapy
A recent investigation focused on the potential use of this ruthenium complex in PDT. The study highlighted its ability to generate singlet oxygen upon light activation, which is crucial for effective PDT. The complex demonstrated enhanced cytotoxic effects in combination with light exposure compared to dark conditions .
Study 2: Anticancer Efficacy
Another study assessed the antiproliferative effects of several ruthenium complexes against MCF-7 and U-118MG cell lines. The results indicated that certain derivatives exhibited lower IC50 values over time, suggesting time-dependent cytotoxicity that could be exploited in therapeutic applications .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
